molecular formula C19H13Cl2N3OS B3556671 N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3556671
M. Wt: 402.3 g/mol
InChI Key: HILDOLWLUNWAPI-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a carboxamide moiety at position 5 linked to a 2,5-dichlorophenyl ring. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (amide) functionalities, making it a promising candidate for medicinal chemistry applications.

The thieno[2,3-c]pyrazole scaffold is known for its bioactivity, including antifungal, antibacterial, and anti-inflammatory properties . The 2,5-dichlorophenyl group enhances lipophilicity and target binding affinity, as seen in related dichlorophenyl-substituted compounds .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c1-11-14-10-17(18(25)22-16-9-12(20)7-8-15(16)21)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDOLWLUNWAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and hydrazine derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as 2,5-dichloroaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety in the fused ring system undergoes regioselective electrophilic substitution. Nitration and sulfonation occur preferentially at the 4-position of the thiophene ring due to electron-rich character from the adjacent sulfur atom .

ReactionReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr4-Nitro-thieno[2,3-c]pyrazole derivative68–72%
SulfonationClSO₃H, CH₂Cl₂, reflux, 4 hr4-Sulfo-thieno[2,3-c]pyrazole55%

Nucleophilic Substitution at Dichlorophenyl Group

The 2,5-dichlorophenyl substituent participates in SNAr reactions under basic conditions. Methoxy groups replace chlorine atoms at the para-position relative to the amide linkage .

ReactionConditionsProductYieldReference
MethoxylationNaOMe/DMF, 110°C, 12 hrN-(2-Cl-5-MeO-phenyl) derivative63%
AminationNH₃ (aq)/CuI, 150°C, 24 hrN-(2-Cl-5-NH₂-phenyl) derivative41%

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis to a carboxylic acid under acidic/basic conditions, enabling further derivatization .

ReactionConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 8 hr5-Carboxylic acid derivative85%
EsterificationSOCl₂/EtOH, 0°C → RT, 3 hrEthyl ester analog78%

Cross-Coupling Reactions

The 3-methyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation .

ReactionCatalytic SystemProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Aryl-substituted derivative62%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMF, 120°C3-Alkenyl-substituted analog57%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions .

ReactionConditionsProductYieldReference
Lactam FormationPPA, 140°C, 3 hrThieno[3,2-e]pyrrolo[1,2-a]pyrazinone48%
Thiazole SynthesisLawesson’s reagent, toluene, refluxThieno[2,3-d]thiazolo[3,2-a]pyrazole51%

Oxidation and Reduction

The 3-methyl group oxidizes to a carboxylic acid, while the pyrazole ring resists reduction under standard conditions .

ReactionConditionsProductYieldReference
KMnO₄ OxidationKMnO₄/H₂O, 80°C, 6 hr3-Carboxylic acid derivative73%
NaBH₄ ReductionNaBH₄/MeOH, 0°C, 1 hrNo reaction (pyrazole stability)

Halogenation at Pyrazole Ring

Bromination occurs at the 6-position of the pyrazole ring under radical-initiated conditions .

ReactionConditionsProductYieldReference
NBS BrominationNBS, AIBN, CCl₄, reflux, 4 hr6-Bromo-thieno[2,3-c]pyrazole derivative66%

Key Reactivity Trends

  • Electronic Effects : Electron-withdrawing dichlorophenyl and amide groups direct electrophiles to the electron-rich thiophene ring.

  • Steric Hindrance : The 3-methyl group limits reactivity at adjacent positions but enables selective cross-couplings .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the dichlorophenyl group .

Experimental data for the exact compound remains limited, but these pathways are validated through studies on structurally analogous thieno[2,3-c]pyrazole carboxamides . Further catalytic studies are warranted to optimize regioselectivity in cross-coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-c]pyrazole derivatives, including compound 1. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thieno[2,3-c]pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.6Apoptosis induction
HeLa (Cervical Cancer)12.4Cell cycle arrest
A549 (Lung Cancer)18.9Inhibition of proliferation

Antimicrobial Properties

Compound 1 has also shown promising antimicrobial activity against various pathogens. Studies have reported that thieno[2,3-c]pyrazole derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide have been explored for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Anticancer Efficacy

In a preclinical study published in Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-c]pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. Compound 1 was among the most potent candidates, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of various thieno[2,3-c]pyrazole derivatives against clinical isolates of resistant bacteria. Compound 1 exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is highlighted through comparisons with analogous derivatives (Table 1). Key differences in substituents, heterocyclic cores, and biological activities are analyzed below.

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Evidence ID
Target Compound Thieno[2,3-c]pyrazole 2,5-Dichlorophenyl (amide), 3-methyl, 1-phenyl ~430–450 Antifungal, Antibacterial (inferred)
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole Cyclohexyl (amide), 3-methyl, 1-phenyl 339.46 Not specified; likely altered pharmacokinetics due to cyclohexyl group
N-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide 1,2,3-Triazole 2,5-Dichlorophenyl (amide) ~300–320 (estimated) Antimicrobial, anticancer (similar dichlorophenyl activity)
Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl] Pyrazole (non-fused) 2,5-Dichlorophenyl, acetamide Not provided Potential CNS or metabolic activity (pyrazole-based analogs)
N-(Pyrazolylmethyl)-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole Trifluoromethyl, pyrazolylmethyl (amide) 495.5 Broad pharmacological activity (oxidation/reduction stability)

Key Observations

Core Structure Influence: The thieno[2,3-c]pyrazole core in the target compound provides enhanced aromatic stacking and metabolic stability compared to non-fused pyrazoles (e.g., ) or triazoles () . Substitution with a trifluoromethyl group () increases electron-withdrawing effects and resistance to oxidative degradation, whereas the methyl group in the target compound balances steric bulk and lipophilicity.

Substituent Effects: The 2,5-dichlorophenyl group in the target compound and enhances halogen bonding with biological targets (e.g., enzymes, receptors), improving potency compared to non-halogenated analogs .

Biological Activity: Thieno[2,3-c]pyrazoles generally exhibit antifungal and antibacterial activity due to interactions with microbial enzymes or DNA . The dichlorophenyl group may amplify these effects by disrupting cell membrane integrity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous carboxamides, such as EDCI/HOBt-mediated coupling of thieno[2,3-c]pyrazole-5-carboxylic acid with 2,5-dichloroaniline .

Research Findings and Implications

  • Structural Optimization: The dichlorophenyl-thienopyrazole combination offers a balance of target affinity and metabolic stability, positioning the compound as a lead for antimicrobial or anti-inflammatory drug development .
  • Comparative Limitations : Unlike trifluoromethyl-substituted analogs (), the target compound may exhibit reduced resistance to cytochrome P450-mediated metabolism.

Biological Activity

N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN5OSC_{23}H_{18}ClN_5OS with a molecular weight of 447.94 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements in synthetic methodologies have highlighted the use of one-pot reactions to produce various pyrazole derivatives efficiently .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicating substantial cytotoxicity.
  • SF-268 (brain cancer) : Compounds demonstrated growth inhibition at low micromolar concentrations.
  • NCI-H460 (lung cancer) : Effective in inducing apoptosis in these cells .

The following table summarizes the IC50 values for related pyrazole compounds:

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Anti-inflammatory Activity

In addition to anticancer properties, thieno[2,3-c]pyrazole derivatives have been evaluated for their anti-inflammatory effects. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

  • Study on Cytotoxicity : A study published in the Egyptian Journal of Chemistry evaluated the cytotoxic effects of various thieno[2,3-c]pyrazole derivatives against several cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected the compounds' potency .
  • Mechanistic Insights : Research has also focused on understanding the mechanisms by which these compounds exert their biological effects. For instance, some studies suggest that they may act as inhibitors of specific enzymes involved in cancer progression or inflammation .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation of substituted thiophene and pyrazole precursors. For example, similar thienopyrazole derivatives are synthesized via cyclocondensation of 1,3-diketones with hydrazines under reflux in polar aprotic solvents like DMF or DMSO . Optimization can be achieved using Design of Experiments (DOE) to evaluate factors such as temperature, solvent polarity, and stoichiometry. Statistical methods like factorial design (e.g., 2^k models) minimize experimental runs while maximizing yield and purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze peak splitting patterns to confirm substitution on the dichlorophenyl ring and methyl group positioning.
  • HRMS : Verify molecular weight (expected m/z for C₁₉H₁₂Cl₂N₂OS: ~403.0).
  • XRD : For crystalline derivatives, compare observed bond lengths/angles with computational models (e.g., density functional theory (DFT)) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on substituent effects at the 3-methyl and dichlorophenyl groups .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to correlate structural features with experimental bioactivity data .

Q. What strategies resolve contradictions in observed vs. predicted solubility or stability data?

  • Methodological Answer :
  • Experimental Validation : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and compare degradation products with LC-MS profiles.
  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents. For example, DCM or THF may improve solubility for lipophilic thienopyrazole cores .
  • In Silico Adjustments : Recalibrate computational models (e.g., COSMO-RS) using experimental data to improve predictive accuracy .

Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization).
  • Catalytic Systems : Screen Pd or Cu catalysts for cross-coupling steps to improve regioselectivity. For example, Pd(PPh₃)₄ may reduce halogenated byproducts in Suzuki-Miyaura reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Assessment : Review GHS classifications for analogous chlorinated pyrazoles (e.g., acute toxicity, skin irritation).
  • Engineering Controls : Use fume hoods with HEPA filters during weighing and synthesis to prevent inhalation of fine particles.
  • Waste Management : Neutralize reaction mixtures with aqueous NaHCO₃ before disposal to degrade reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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